
n,n,n',n'-Tetrakis(4-carboxyphenyl)biphenyl-4,4'-diamine
説明
N,N,N’,N’-Tetrakis(4-carboxyphenyl)biphenyl-4,4’-diamine is a chemical compound with the molecular formula C40H28N2O8 . It has been used as a ligand in the synthesis of new metal-organic frameworks .
Synthesis Analysis
The compound has been synthesized via solvent thermal method . In another study, it was used as a building block in the synthesis of conjugated microporous polymers via Suzuki and Sonogashira polymerization reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with four carboxyphenyl groups attached via amine linkages . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
This compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). For example, it has been used to synthesize MOFs with copper (Cu) and cadmium (Cd) ions . These MOFs have been characterized using various techniques such as scanning electron microscopy, powder X-ray diffraction, BET analysis, and spectrofluorometry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 664.659 Da . More detailed physical and chemical properties are not provided in the sources.科学的研究の応用
Hole Transport in Molecular Glasses
N,N,N',N'-Tetrakis(4-carboxyphenyl)biphenyl-4,4'-diamine has been studied for its role in hole transport in vapor-deposited molecular glasses. Research by Heun and Borsenberger (1995) investigated hole mobilities in layers of similar compounds, providing insights into charge transport occurring by hopping through localized states with energetic and positional disorder (Heun & Borsenberger, 1995).
Electrochromic Systems
A novel panchromatic shutter for transparent display applications was developed using derivatives of this compound. Wu and Liou (2018) combined N,N,N',N'-Tetrakis(4-methoxyphenyl)biphenyl-4,4'-diamine with other materials to create an electrochromic device with exceptional properties like enhanced color contrast and switching time (Wu & Liou, 2018).
Molecular Structures and Electrochemical Response
The molecular structures and electrochemical response of derivatives of this compound have been extensively studied. Low et al. (2004) analyzed compounds like N,N,N',N'-Tetra(4-methylphenyl)biphenyl-4,4'-diamine, revealing insights into the electronic spectroscopy and stability of radical cations (Low et al., 2004).
Preparation for Organic Electroluminescent Devices
This compound has been explored for its application in organic electroluminescent (OEL) devices. Sheng (2001) prepared derivatives such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)biphenyl-4,4'-diamine for use as hole transport materials, showcasing their potential in OEL technology (Sheng, 2001).
Metal–Organic Frameworks for Ion Adsorption
The compound's derivatives have been used to create metal–organic frameworks (MOFs) for ion adsorption. Wu et al. (2018) synthesized MOFs like Cu(TCPBDA) for efficient lead ion adsorption, highlighting the compound's utility in environmental remediation (Wu et al., 2018).
Luminescent Metal-Organic Frameworks
Additionally, derivatives have been utilized in luminescent metal-organic frameworks for sensing volatile organic compounds. Liu et al. (2015) synthesized a framework using a related tetraphenylethene-based ligand, demonstrating its capability in gas adsorption and sensing (Liu et al., 2015).
特性
IUPAC Name |
4-[4-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-N-(4-carboxyphenyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O8/c43-37(44)27-5-17-33(18-6-27)41(34-19-7-28(8-20-34)38(45)46)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(10-22-35)39(47)48)36-23-11-30(12-24-36)40(49)50/h1-24H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBBRSXFIDGCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)N(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



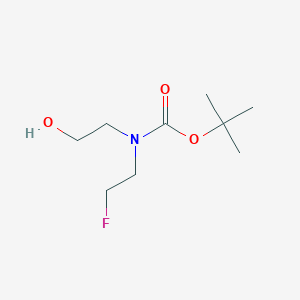

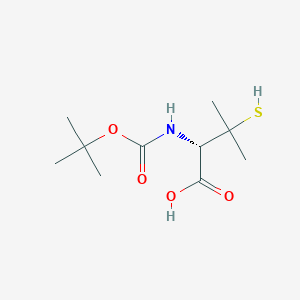
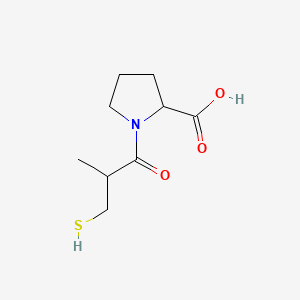

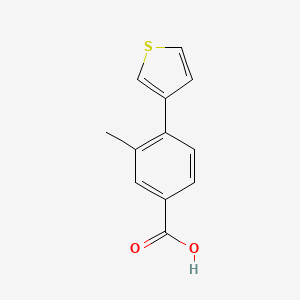

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
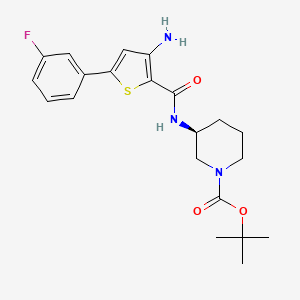
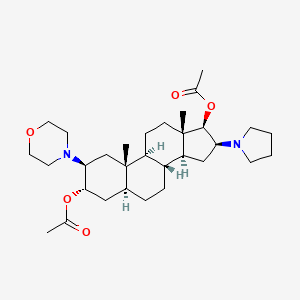

![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)

